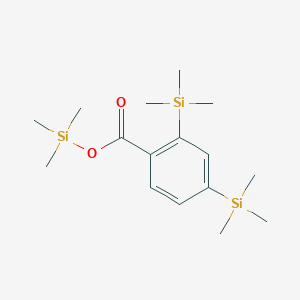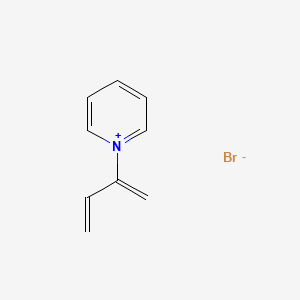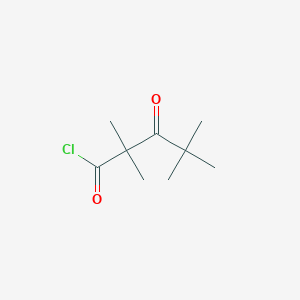
2,2,4,4-Tetramethyl-3-oxopentanoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4,4-Tetramethyl-3-oxopentanoyl chloride is an organic compound with the molecular formula C9H17ClO. It is a derivative of pentanone and is characterized by the presence of a ketone group and a chloride substituent. This compound is often used in organic synthesis due to its reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,2,4,4-Tetramethyl-3-oxopentanoyl chloride can be synthesized through various methods. One common approach involves the chlorination of 2,2,4,4-tetramethyl-3-pentanone using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically occurs under reflux conditions, and the product is purified through distillation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and controlled reaction conditions helps in achieving high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,2,4,4-Tetramethyl-3-oxopentanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted with other nucleophiles, such as amines, alcohols, or thiols, to form corresponding amides, esters, or thioesters.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for chlorination reactions.
Lithium Aluminum Hydride (LiAlH4): Used for reduction reactions.
Oxalyl Chloride (COCl)2: Another reagent for chlorination.
Sodium Borohydride (NaBH4): Used for mild reduction reactions.
Major Products Formed
Amides: Formed by substitution with amines.
Esters: Formed by substitution with alcohols.
Thioesters: Formed by substitution with thiols.
Alcohols: Formed by reduction of the ketone group.
Wissenschaftliche Forschungsanwendungen
2,2,4,4-Tetramethyl-3-oxopentanoyl chloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,2,4,4-tetramethyl-3-oxopentanoyl chloride involves its reactivity towards nucleophiles. The chloride group is a good leaving group, making the compound highly reactive in substitution reactions. The ketone group can also participate in various chemical transformations, contributing to the compound’s versatility in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,4,4-Tetramethyl-3-pentanone: A precursor in the synthesis of 2,2,4,4-tetramethyl-3-oxopentanoyl chloride.
2,2,4,4-Tetramethyl-3-pentanone oxime: Another derivative of 2,2,4,4-tetramethyl-3-pentanone.
Uniqueness
This compound is unique due to its dual functional groups (ketone and chloride), which provide a wide range of reactivity and applications. Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
146778-56-5 |
|---|---|
Molekularformel |
C9H15ClO2 |
Molekulargewicht |
190.67 g/mol |
IUPAC-Name |
2,2,4,4-tetramethyl-3-oxopentanoyl chloride |
InChI |
InChI=1S/C9H15ClO2/c1-8(2,3)6(11)9(4,5)7(10)12/h1-5H3 |
InChI-Schlüssel |
DTSGBDDHXIHXIN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)C(C)(C)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


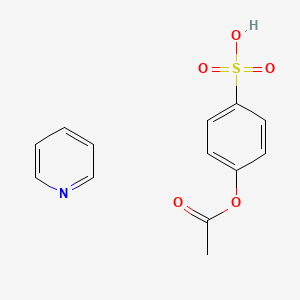
![6,8-Dimethyl-1H,3H,5H-thieno[3,4-e][1,3]dioxepine](/img/structure/B12558434.png)





![6-(4-Methylphenyl)-3-(3-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12558472.png)

![1,2-Benzenediamine, 4-[2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl]-](/img/structure/B12558477.png)
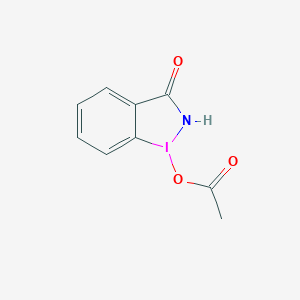
![4-[(E)-(4-Butoxyphenyl)diazenyl]-N-(2-sulfanylethyl)benzamide](/img/structure/B12558487.png)
